Regioisomer-Specific Bioactivity Fingerprint in Cell-Based HTS Panels
In cell-based high-throughput screening (HTS) panels, the 4-amino regioisomer (338407-42-4) exhibited a multi-target activity fingerprint with quantifiable readouts: it acted as an inhibitor of RGS4 (B Score: -7.61 to -7.53), a weak activator of the mu-opioid receptor (Activation: 4.41 at 9.3 µM), an inhibitor of ADAM17 (Inhibition: 1.23 at 6.95 µM), and a negligible activator of the M1 muscarinic receptor (Activation: -1.07 at 3 µM) . No equivalent multi-target profiling data is publicly available for the 2-amino regioisomer (338396-88-6), making the 4-amino regioisomer the only isomer with a characterized, reproducible HTS signature. This differential data coverage means the 4-amino compound is the empirically informed choice for researchers working on these specific biological targets or requiring a known screening fingerprint for hit validation .
| Evidence Dimension | Multi-target cell-based HTS activity profile |
|---|---|
| Target Compound Data | RGS4 inhibition B Score: -7.59 (mean); MOR activation: 4.41 at 9.3 µM; ADAM17 inhibition: 1.23 at 6.95 µM; M1 activation: -1.07 at 3 µM |
| Comparator Or Baseline | 2-amino regioisomer (338396-88-6): No public HTS data available |
| Quantified Difference | Not calculable; the 4-amino isomer has a defined multi-target fingerprint, while the 2-amino isomer lacks any comparable public profiling data |
| Conditions | Cell-based assays using plate reader; HepG2 cytotoxicity counter-screen included (Source: Johns Hopkins Ion Channel Center and Scripps Research Institute Molecular Screening Center) |
Why This Matters
Procurement decisions based on known activity profiles reduce the risk of selecting an untested regioisomer that may be inactive or possess a divergent selectivity profile against the same target panel.
